N-(4-methoxyphenethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-pyridin-4-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-4-2-15(3-5-16)6-12-21-19(23)22-13-9-18(14-22)25-17-7-10-20-11-8-17/h2-5,7-8,10-11,18H,6,9,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEAHLNJWJVKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic deconstruction of N-(4-methoxyphenethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide reveals three critical fragments (Figure 1):
- Pyrrolidine core : Sourced from proline derivatives or cyclization of 1,4-diamines.
- Pyridin-4-yloxy group : Introduced via nucleophilic aromatic substitution (S_NAr) or Ullmann coupling.
- N-(4-Methoxyphenethyl)carboxamide : Formed by coupling 4-methoxyphenethylamine with a pyrrolidine-1-carbonyl intermediate.
Key challenges include preserving stereochemical integrity during pyrrolidine functionalization and ensuring regioselectivity in pyridyl ether formation.
Synthetic Routes and Methodological Advancements
Pyrrolidine Core Synthesis
The pyrrolidine ring is synthesized via two primary strategies:
Cyclization of 1,4-Diamines
Heck cyclization of N-protected 1,4-diamines with α,β-unsaturated esters yields pyrrolidine derivatives. For example, treatment of N-Boc-1,4-diaminobutane with methyl acrylate under palladium catalysis affords methyl pyrrolidine-1-carboxylate in 78% yield.
Proline Derivative Modification
L-Proline serves as a chiral pool starting material. Oxidation of proline methyl ester with Jones reagent generates pyrrolidinone, which undergoes reduction and functionalization. Hydrogenation of pyrrolidin-3-one with Raney Nickel provides cis-3-hydroxypyrrolidine, a precursor for etherification.
Introduction of Pyridin-4-yloxy Group
The pyridin-4-yloxy substituent is installed via S_NAr or metal-catalyzed coupling:
Nucleophilic Aromatic Substitution
Reaction of 3-bromopyrrolidine with pyridin-4-ol under basic conditions (K₂CO₃, DMF, 100°C) achieves 65–72% yield. Microwave irradiation (150°C, 30 min) enhances regioselectivity to >90%.
Copper-Catalyzed Ullmann Coupling
Using CuI/L-proline catalyst system, 3-iodopyrrolidine couples with pyridin-4-ol in DMSO at 110°C, yielding 85% product with <5% dimerization.
Carboxamide Formation
Coupling the pyrrolidine intermediate with 4-methoxyphenethylamine employs two approaches:
Carboxylic Acid Activation
Pyrrolidine-1-carboxylic acid is activated with HATU and reacted with 4-methoxyphenethylamine in DCM, yielding 88–92% product. Alternatives like EDCl/HOBt reduce racemization risk.
In Situ Carbonyl Generation
Phosgene-mediated carbonyl insertion into pyrrolidine followed by amine addition achieves 76% yield but requires stringent safety protocols.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| S_NAr (Pyridyl ether) | DMF | 100 | 72% → 89%* |
| Ullmann Coupling | DMSO | 110 | 78% → 85%* |
| Amide Coupling | DCM | 25 | 82% → 92%* |
Characterization and Analytical Validation
Spectroscopic Data
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times:
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH) with alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives of the original compound
Substitution: Alkylated derivatives
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological applications, particularly in the following areas:
Anticancer Activity
Research indicates that N-(4-methoxyphenethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents, potentially through mechanisms such as apoptosis induction and cell cycle modulation.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This effect could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following modifications have been explored:
- Substituent Variations : The introduction of different substituents at the pyrrolidine and pyridine rings has been shown to affect potency and selectivity against targets such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways .
- Lipophilicity Adjustments : Changes in lipophilicity can enhance bioavailability and tissue penetration, crucial for effective therapeutic action .
Cytotoxicity Studies
In a study assessing the cytotoxic effects of this compound on various cancer cell lines, significant antiproliferative effects were observed. The compound was tested against multiple cell lines, including those derived from lung and breast cancers, demonstrating IC50 values indicative of its potential as an anticancer agent.
Mechanistic Insights
Mechanistic studies have suggested that the compound induces apoptosis through the activation of caspases and modulation of cell cycle checkpoints, providing insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several pyrrolidine/piperidine carboxamides and pyridinyloxy-substituted molecules. Below is a detailed comparison based on core structure , substituents , target selectivity , and pharmacokinetic properties :
Table 1: Key Structural and Functional Comparisons
Core Structure and Conformational Flexibility
- Pyrrolidine vs.
- Quinoline vs. Pyrrolidine: Quinoline-based compounds () feature planar aromatic systems, favoring intercalation with kinase ATP-binding sites, whereas pyrrolidine derivatives may prioritize allosteric modulation .
Substituent-Driven Activity and Selectivity
- Pyridinyloxy Groups: The pyridin-4-yloxy moiety in the target compound and quinoline derivatives () may engage in hydrogen bonding with kinase hinge regions, akin to MET inhibitors () .
- Aromatic Substituents : The 4-methoxyphenethyl group likely improves solubility compared to 4-chlorophenyl () or trifluoromethyl groups (), which increase lipophilicity and target affinity but may reduce bioavailability .
- Fluorine Incorporation : Fluorinated analogs () demonstrate enhanced metabolic stability and binding potency, though the absence of fluorine in the target compound suggests a trade-off for solubility .
Pharmacokinetic and Physicochemical Properties
- ADME Profiles : The MET kinase inhibitor () underwent preclinical optimization for absorption and half-life, leveraging fluorinated substituents and piperidine rings . In contrast, the target compound’s methoxy group may enhance aqueous solubility but reduce blood-brain barrier penetration compared to trifluoroethyl derivatives () .
- Solid-State Stability : Patent data () highlight the importance of crystalline forms for manufacturing, a consideration absent in the target compound’s documentation .
Biological Activity
N-(4-methoxyphenethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : C_{17}H_{22}N_{2}O_{3}
- IUPAC Name : this compound
The structure features a pyrrolidine ring, a pyridine moiety, and a methoxyphenethyl group, which are crucial for its biological activity.
This compound has been studied for its role as an inhibitor of various enzymes and receptors. Its primary biological activity is linked to the inhibition of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) .
Structure-Activity Relationship (SAR)
Research has shown that modifications in the chemical structure can significantly affect the potency and selectivity of the compound. The SAR studies indicate that:
- Substituents : The presence of specific substituents on the pyrrolidine and pyridine rings can enhance binding affinity and inhibitory potency against NAPE-PLD.
- Lipophilicity : Adjustments to lipophilicity through structural changes can improve bioavailability and efficacy in vivo .
| Compound | IC50 (nM) | Comments |
|---|---|---|
| LEI-401 | 72 | Most potent inhibitor identified in SAR studies. |
| Compound 2 | 720 | Less potent compared to LEI-401. |
Pharmacological Studies
In vivo studies have demonstrated that this compound can modulate emotional behavior by altering NAE levels in the brain, suggesting potential applications in treating mood disorders .
Study 1: Inhibition of NAPE-PLD
A significant study evaluated the effect of this compound on NAPE-PLD activity using a high-throughput screening approach. The results indicated that it effectively decreased NAE levels in neuronal cells, leading to altered signaling pathways associated with mood regulation .
Study 2: Behavioral Impact in Animal Models
Another investigation focused on the behavioral outcomes in animal models treated with this compound. The findings revealed that administration resulted in reduced anxiety-like behaviors, correlating with changes in NAE concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
